

Application Notes and Protocols for Rizavasertib (A-443654) in Mouse Models

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Compound of Interest

Compound Name: Rizavasertib

Cat. No.: B1683964

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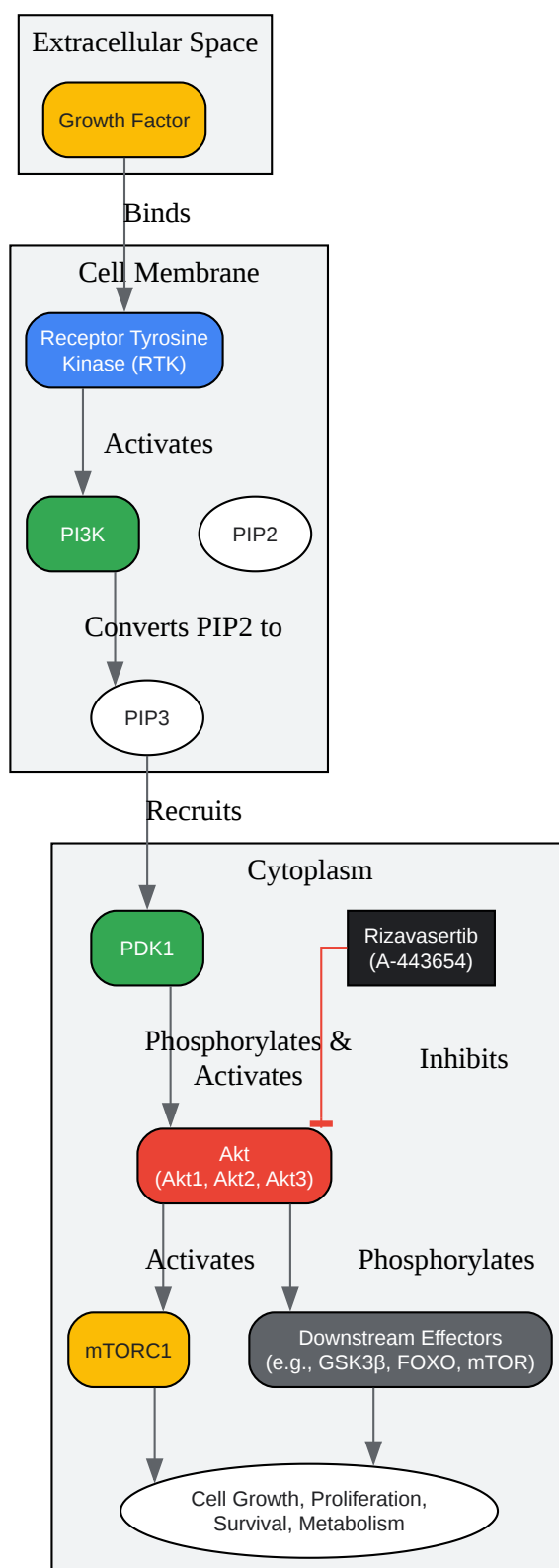
For Researchers, Scientists, and Drug Development Professionals

Introduction

Rizavasertib, also known as A-443654, is a potent and selective pan-Akt inhibitor targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting Akt, **Rizavasertib** disrupts this pathway, leading to anti-tumor effects. These application notes provide detailed information on the dosage and administration of **Rizavasertib** in preclinical mouse models, along with experimental protocols to guide researchers in their in vivo studies.

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

Rizavasertib functions as an ATP-competitive inhibitor of Akt, preventing its phosphorylation and activation. This leads to the downstream inhibition of key cellular processes that promote tumor growth and survival.



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Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of **Rizavasertib**.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for **Rizavasertib** in various mouse xenograft models.

Table 1: **Rizavasertib** Dosage in 3T3-Akt1 Flank Tumor Model

| Parameter | Details | Reference |
|-------------------------|--|-----------|
| Mouse Strain | SCID mice | [4] |
| Drug | Rizavasertib (A-443654) | [4] |
| Dosage | 7.5 mg/kg/day | [1][4] |
| Route of Administration | Subcutaneous (s.c.) | [1][4] |
| Dosing Schedule | Twice a day (bid) | [4] |
| Duration | 14 days | [4] |
| Vehicle | Not explicitly stated, but a common vehicle is 0.2% HPMC or a mix of DMSO, PEG300, Tween-80, and Saline. | [1] |
| Therapy Initiation | 21 days after tumor inoculation, when mean tumor volume was ~245 mm ³ . | [4] |

Table 2: **Rizavasertib** Dosage in MiaPaCa-2 Pancreatic Cancer Xenograft Model

| Parameter | Details | Reference |
|--|--|-----------|
| Mouse Strain | SCID or Athymic Nude Mice | [5][6] |
| Drug | Rizavasertib (A-443654) | [4][7] |
| Dosage Regimen 1 | 7.5 mg/kg/day | [4][7] |
| Route of Administration | Subcutaneous (s.c.) | [4] |
| Dosing Schedule | Twice a day (bid) | [4] |
| Duration | 14 days | [4] |
| Therapy Initiation | Day 1 after tumor inoculation. | [4] |
| Dosage Regimen 2 (Combination with Rapamycin) | 50 mg/kg/day | [4] |
| Route of Administration | Subcutaneous (s.c.) | [1][4] |
| Dosing Schedule | Three times a day (tid) on days 16, 20, and 24. | [4] |
| Therapy Initiation | 16 days after tumor inoculation, when mean tumor volume was ~255 mm ³ . | [4] |
| Dosage Regimen 3 (Pharmacodynamic study) | 30 mg/kg | [1] |
| Route of Administration | Subcutaneous (s.c.) | [1] |
| Dosing Schedule | Not specified. | [1] |
| Outcome | Increased levels of phosphorylated Akt1 in tumors. | [1] |

Experimental Protocols

Protocol 1: Preparation of Rizavasertib for In Vivo Administration

This protocol provides a general method for preparing **Rizavasertib** for subcutaneous injection.

Materials:

- **Rizavasertib** (A-443654) powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile, pyrogen-free vials and syringes

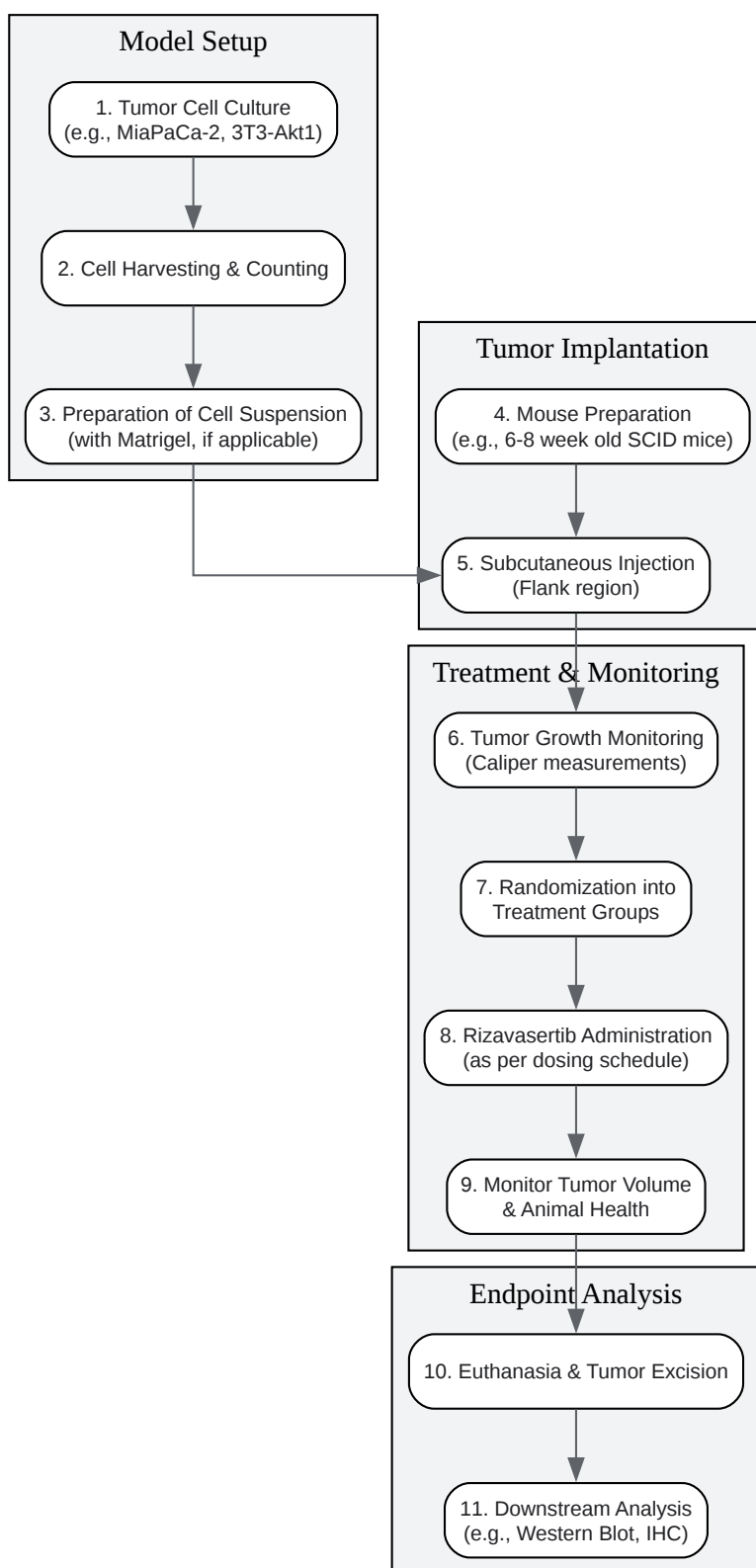
Procedure:

- Stock Solution Preparation:
 - Prepare a stock solution of **Rizavasertib** in DMSO. The concentration will depend on the final desired dosing concentration. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of **Rizavasertib** in 1 mL of DMSO.
 - Ensure the powder is completely dissolved. Gentle warming or sonication may be used if necessary.[\[1\]](#)
- Working Solution Preparation:
 - A commonly used vehicle for subcutaneous administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[1\]](#)
 - To prepare the final dosing solution, add the solvents sequentially. For example, to prepare 1 mL of the final solution, mix 100 μ L of the **Rizavasertib** stock solution (if using a 10x stock in DMSO), 400 μ L of PEG300, 50 μ L of Tween-80, and 450 μ L of Saline.
 - Vortex the solution thoroughly to ensure it is homogeneous.
 - It is recommended to prepare the working solution fresh on the day of use.[\[1\]](#)

Note: Another reported vehicle for subcutaneous administration of A-443654 is 0.2% Hydroxypropyl methylcellulose (HPMC).^[1] The choice of vehicle may depend on the specific experimental requirements and should be optimized accordingly.

Protocol 2: Subcutaneous Xenograft Mouse Model (General Protocol)

This protocol outlines the general steps for establishing a subcutaneous tumor model in immunocompromised mice.



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